

An In-depth Technical Guide to 3-lodopentane: Chemical Properties and \$

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of **3-iodopentane**. The document is interscientists, and professionals in the field of drug development and organic synthesis. It includes a detailed summary of its physicochemical properties, and experimental protocols for its synthesis and common reactions. The information is presented in a structured format, including data tables and visit easy reference and application in a laboratory setting.

Chemical Structure and Identification

3-lodopentane is a secondary alkyl iodide characterized by a pentane backbone with an iodine atom substituted at the third carbon position. Its symr influences its spectroscopic properties.

Table 1: Structural and Identification Data for 3-Iodopentane

digraph "3-Iodopentane_Structure" {

Parameter	Value	Citation(s)
IUPAC Name	3-iodopentane	[1]
Molecular Formula	CsH11l	[1][2]
CAS Number	1809-05-8	[1][2]
Canonical SMILES	CCC(I)CC	[2]
InChI	InChl=1S/C5H11I/c1-3-5(6)4-2/h5H,3-4H2,1-2H3	[1][2]
InChlKey	VRQDQJYBWZERBW-UHFFFAOYSA-N	[1][2]

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// Bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C3 -- I;
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Caption: 2D structure of 3-lodopentane.

Physicochemical Properties

3-lodopentane is a flammable liquid with low solubility in water and is soluble in many organic solvents, consistent with its non-polar alkyl structure.

Table 2: Physicochemical Properties of 3-lodopentane

Property	Value	Unit	Citation(s)
Molecular Weight	198.05	g/mol	[1][2]
Density	~1.52	g/cm³	[4]
Boiling Point	146.6	°C at 760 mmHg	[4]
Melting Point	-85.6 (estimate)	°C	
Flash Point	44.6	°C	[4]
Vapor Pressure	5.82	mmHg at 25°C	[4]
Refractive Index	1.497	[4]	
LogP (Octanol/Water)	3.39	[5]	_
Water Solubility	Low (quantitative data not readily available)	[3]	_

Reactivity and Chemical Behavior

The chemical behavior of **3-iodopentane** is dominated by the carbon-iodine bond. The C-I bond is relatively weak, with a bond dissociation energy of kcal/mol, making the iodide ion an excellent leaving group.[6] This facilitates nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

3-lodopentane readily undergoes S_n2 reactions with a variety of nucleophiles. Due to its secondary nature, S_n1 reactions are also possible, particula nucleophiles in polar protic solvents.

Elimination Reactions

Treatment of **3-iodopentane** with a strong, non-nucleophilic base will lead to an E2 elimination reaction. The major product of this reaction is 2-pente rule.[7]

Experimental Protocols

The following are representative protocols for the synthesis and a common reaction of 3-iodopentane, based on established chemical principles.

Synthesis of 3-lodopentane from 3-Pentanol

This method involves the conversion of the hydroxyl group of 3-pentanol into a good leaving group, followed by substitution with iodide.[8]

Reaction: $CH_3CH_2CH(OH)CH_2CH_3 \rightarrow CH_3CH_2CH(I)CH_2CH_3$

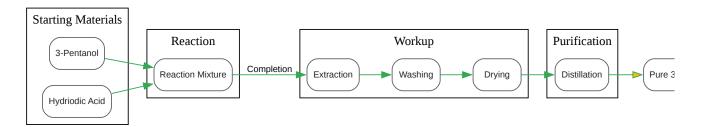
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Materials:

- 3-Pentanol
- Concentrated Hydriodic Acid (HI) or an alternative iodinating agent (e.g., P/I2)
- · Diethyl ether
- · Saturated sodium bicarbonate solution
- · Saturated sodium thiosulfate solution
- Brine
- · Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1 equivalent of 3-pentanol.
- Cool the flask in an ice bath and slowly add 1.5 equivalents of concentrated hydriodic acid.
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours, or gently heat to reflux to inc Monitor the reaction progress using TLC or GC.
- · Once the reaction is complete, cool the mixture and transfer it to a separatory funnel.
- Add diethyl ether to extract the product and wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize exceedium thiosulfate solution (to remove any remaining iodine), and brine.
- · Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude 3-iodopentane can be purified by fractional distillation under reduced pressure.



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Caption: Experimental workflow for the synthesis of 3-iodopentane.

Nucleophilic Substitution: Synthesis of 3-Azidopentane

This protocol describes a typical Sn2 reaction using sodium azide as the nucleophile.

Reaction: $CH_3CH_2CH(I)CH_2CH_3 + NaN_3 \rightarrow CH_3CH_2CH(N_3)CH_2CH_3 + NaI_3$

Materials:

- 3-lodopentane
- Sodium azide (NaN3)



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- · Anhydrous Dimethylformamide (DMF)
- · Diethyl ether
- · Deionized water
- · Anhydrous sodium sulfate

Procedure:

- In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 3-iodopentane in anhydrous DMF.
- · Add 1.5 equivalents of sodium azide to the stirred solution.
- Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor the reaction by TLC or GC.
- · Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing diethyl ether and water.
- · Separate the layers and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with water and brine to remove DMF and residual salts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-azidopentane.
- Further purification can be achieved by column chromatography on silica gel if necessary.

Spectroscopic Data

Due to the plane of symmetry in 3-iodopentane, its NMR spectra are simplified, showing three distinct sets of signals.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for **3-lodopentane**

Atom Position	¹ H Chemical Shift (ppm)	¹ H Multiplicity	¹³ C Chemical Shift (ppm)	Citation(s)
С3-Н	~4.1 - 4.3	Multiplet	~45 - 50	[6]
C2/C4-H ₂	~1.8 - 2.0	Multiplet	~30 - 35	[6]
C1/C5-H ₃	~0.9 - 1.1	Triplet	~10 - 15	[6]

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Mass Spectrometry

The mass spectrum of **3-iodopentane** will show a molecular ion peak (M^+) at m/z = 198. The fragmentation pattern is dictated by the cleavage of bor iodine-bearing carbon.

Table 4: Expected Mass Spectrometry Fragmentation for **3-lodopentane**

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m/z Value	Ion Fragment	Comments
198	[CH ₃ CH ₂ CH(I)CH ₂ CH ₃] ⁺	Molecular ion (M+) peak.
169	[M - C₂H₅] ⁺	Loss of an ethyl radical. A prominent peak c alpha to the iodine.
127	[1]+	lodine cation.
71	[C5H11]+	Loss of an iodine radical.
43	[C ₃ H ₇] ⁺	Propyl cation fragment.
29	[C ₂ H ₅] ⁺	Ethyl cation fragment.

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Caption: Simplified mass spectrometry fragmentation pathway.

Safety and Handling

3-lodopentane is a flammable liquid and an irritant.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipr safety goggles, gloves, and a lab coat. Store in a cool, dry, well-ventilated area away from heat and ignition sources.

Table 5: GHS Hazard Information for 3-lodopentane

Hazard Statement	Code	Description	Citation(s)
Flammable	H226	Flammable liquid and vapor	[1]
Skin Irritant	H315	Causes skin irritation	[1]
Eye Irritant	H319	Causes serious eye irritation	[1]
Respiratory Tract Irritant	H335	May cause respiratory irritation	[1]

Conclusion

3-lodopentane is a valuable secondary alkyl halide for various organic transformations, primarily driven by the reactivity of the carbon-iodine bond. It simplifies spectral analysis, making it a useful model compound for studying reaction mechanisms. The information provided in this guide, including it properties, detailed reactivity, and representative experimental protocols, serves as a foundational resource for its application in research and develop precautions are essential when handling this compound.

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